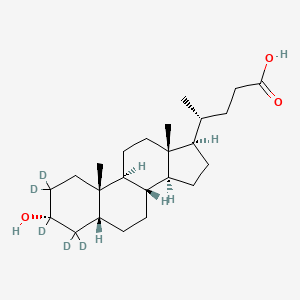

Glycolithocholic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H40O3 |

|---|---|

Poids moléculaire |

381.6 g/mol |

Nom IUPAC |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2,17D |

Clé InChI |

SMEROWZSTRWXGI-WODFLMNXSA-N |

SMILES isomérique |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Glycolithocholic Acid: A Potential Biomarker and Signaling Modulator in Liver Disease Diagnosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glycolithocholic acid (GLCA) is a secondary bile acid formed in the liver through the conjugation of lithocholic acid (LCA) with the amino acid glycine (B1666218).[1] As an end product of cholesterol catabolism, bile acids are not only critical for the digestion and absorption of dietary fats but also function as potent signaling molecules that regulate a variety of metabolic and inflammatory pathways.[1][2] The accumulation of cytotoxic bile acids is a hallmark of cholestatic liver diseases, leading to hepatocyte injury, inflammation, and fibrosis.[3][4] While the roles of many bile acids have been extensively studied, GLCA is emerging as a molecule of interest for its potential diagnostic value and its involvement in the complex signaling networks that govern liver pathophysiology. This guide provides a detailed overview of GLCA's function in the context of liver disease, focusing on its utility as a diagnostic marker, its intricate signaling mechanisms, and the experimental protocols used for its analysis.

Data Presentation: Bile Acids in Liver Disease

The concentration of bile acids in serum is a sensitive indicator of liver function. In a healthy state, the liver efficiently clears bile acids from portal circulation, maintaining low systemic levels (typically 2 to 10 µmol/L).[5] During liver injury or cholestasis, this clearance is impaired, leading to a significant elevation of serum bile acids.[5][6] While data specifically isolating GLCA across a wide range of liver diseases is still emerging, analysis of individual and total bile acid profiles provides crucial diagnostic insights.

| Disease State | Bile Acid Analyte | Concentration / Fold Change | Patient Cohort | Reference |

| Hepatocellular Carcinoma (HCC) | Glycocholic Acid (GCA) | Significantly higher than healthy controls & other cancers | Patients with HCC | [7] |

| Obstructive Jaundice | Glycochenodeoxycholic Acid (GCDC) | 90.9 (SD 205.5) µmol/L (before decompression) | 21 patients with obstructive jaundice | [8] |

| Acetaminophen-Induced Acute Liver Failure (AALF) | Total Bile Acids | 5-80 fold increase above control values on Day 1 | AALF Patients | [6][9] |

| Acetaminophen-Induced Acute Liver Failure (AALF) | Glycodeoxycholic Acid (GDCA) | Significantly increased in non-survivors vs. survivors | AALF Patients | [6][9] |

| Intrahepatic Cholestasis of Pregnancy (ICP) | Total Bile Acids | > 10 µmol/L is indicative of ICP | Pregnant women | [10] |

| Mild ICP | Total Bile Acids | < 40 µmol/L | Pregnant women with ICP | [10] |

| Severe ICP | Total Bile Acids | > 40 µmol/L | Pregnant women with ICP | [10] |

| Hepatitis B-induced Cirrhosis | Various | GCA, GCDCA, TCA, TCDCA, GUDCA levels are altered | Patients with Hepatitis B-induced cirrhosis | [11] |

This table summarizes representative quantitative data for various bile acids in different liver diseases. Further research is needed to establish specific reference ranges and diagnostic thresholds for GLCA.

Signaling Pathways Involving GLCA and its Precursor

The biological effects of GLCA are intrinsically linked to its precursor, lithocholic acid (LCA), and the general mechanisms of conjugated bile acids. These molecules exert their influence by activating or antagonizing specific nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Sphingosine-1-Phosphate Receptor 2 (S1PR2).

Farnesoid X Receptor (FXR) Antagonism

FXR is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[12][13] Activation of FXR by bile acids like chenodeoxycholic acid (CDCA) initiates a negative feedback loop that suppresses bile acid synthesis and promotes their transport and detoxification.[12][14] A key target gene of FXR is the Bile Salt Export Pump (BSEP), a transporter responsible for secreting bile acids from hepatocytes into the bile.[14]

Lithocholic acid (LCA), the precursor to GLCA, is a known FXR antagonist.[1][14] By binding to FXR, LCA prevents the recruitment of co-activators, thereby inhibiting the transcription of FXR target genes like BSEP.[14] This antagonism leads to reduced BSEP expression, impaired bile acid efflux, and accumulation of cytotoxic bile acids within the hepatocyte—a primary mechanism of cholestatic liver injury.[14] As the glycine conjugate of LCA, GLCA is expected to share or contribute to this antagonistic activity.

Caption: FXR antagonistic pathway of LCA/GLCA leading to cholestasis.

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Activation

Recent studies have identified S1PR2, a G protein-coupled receptor, as a key mediator of conjugated bile acid signaling in hepatocytes.[15][16][17] Activation of S1PR2 by conjugated bile acids, including GCA and TDCA, triggers downstream signaling cascades, primarily the ERK1/2 and AKT pathways.[16][18][19] This signaling axis plays a crucial role in regulating hepatic lipid metabolism, cell proliferation, and gene expression.[15][17] For instance, the S1PR2 pathway can upregulate sphingosine (B13886) kinase 2 (SphK2), which influences histone acetylation and the expression of genes involved in nutrient metabolism.[19] While direct studies on GLCA are limited, its nature as a conjugated bile acid strongly suggests it participates in S1PR2-mediated signaling. Dysregulation of this pathway is implicated in the development of non-alcoholic fatty liver disease (NAFLD) and cholestasis-induced liver injury.[18][19]

Caption: S1PR2 signaling pathway activated by conjugated bile acids.

Experimental Protocols

Quantification of GLCA in Serum by LC-MS/MS

The gold standard for accurate and sensitive quantification of individual bile acids, including GLCA, in biological matrices like serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][20][21][22]

1. Sample Preparation (Protein Precipitation)

-

Thaw serum samples at 4°C.

-

To a 20-100 µL aliquot of serum, add a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte, such as D4-GLCA).[20]

-

Add 3-4 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[20][22]

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[20]

-

Carefully transfer the supernatant to an HPLC vial for analysis.[20]

2. Liquid Chromatography (LC) Separation

-

Column: A reverse-phase column, such as a C18 column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm), is typically used for separation.[7]

-

Mobile Phase: A gradient elution is employed using two mobile phases.

-

Mobile Phase A: An aqueous solution with a modifier, such as 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[20][22]

-

Mobile Phase B: An organic solvent mixture, such as methanol/acetonitrile, often with a similar modifier.[20][22]

-

-

Gradient: The separation is achieved by gradually increasing the percentage of Mobile Phase B over the course of the run (e.g., 0-100% B over 20 minutes) to elute bile acids based on their hydrophobicity.[20]

-

Flow Rate: A typical flow rate is between 0.3-0.65 mL/min.[20][22]

3. Tandem Mass Spectrometry (MS/MS) Detection

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used, as bile acids readily form negative ions [M-H]-.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for each bile acid and its corresponding internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of GLCA in the unknown sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Caption: Experimental workflow for GLCA quantification by LC-MS/MS.

Conclusion

Glycolithocholic acid, as a secondary conjugated bile acid, holds significant potential in the diagnosis and understanding of liver diseases, particularly those with a cholestatic component. Its role is deeply intertwined with its precursor, LCA, primarily through the antagonism of the farnesoid X receptor, which disrupts bile acid homeostasis and promotes hepatotoxicity. Furthermore, as a conjugated bile acid, it is poised to modulate cellular functions through the S1PR2 signaling pathway, impacting lipid metabolism and inflammatory responses.

For researchers and drug development professionals, the precise quantification of GLCA and other individual bile acids using robust methods like LC-MS/MS is paramount for developing more sensitive and specific diagnostic panels for liver disease. A deeper investigation into the specific signaling cascades modulated by GLCA will be crucial for identifying novel therapeutic targets aimed at mitigating the cellular damage caused by cholestasis and other forms of liver injury. Future studies should focus on delineating the unique contributions of GLCA to the bile acid pool in various disease states to fully harness its diagnostic and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]

- 5. Use of bile acids as potential markers of liver dysfunction in humans: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycodeoxycholic acid levels as prognostic biomarker in acetaminophen-induced acute liver failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. icpcare.org [icpcare.org]

- 11. Predictive value of liver cirrhosis using metabolite biomarkers of bile acid in the blood: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conjugated Bile Acids Activate the Sphingosine-1-Phosphate Receptor 2 in Primary Rodent Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bile acids and sphingosine-1-phosphate receptor 2 in hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of sphingosine 1-phosphate receptor 2 in bile-acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conjugated bile acid-activated S1P receptor 2 is a key regulator of sphingosine kinase 2 and hepatic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of Deuterated Bile Acids in Unraveling Gut Microbiome-Host Interactions

A Technical Guide for Researchers and Drug Development Professionals

The intricate interplay between the host and the gut microbiome is a rapidly expanding frontier in biomedical research. Among the key molecular players mediating this complex relationship are bile acids, cholesterol-derived metabolites that have emerged as critical signaling molecules. Understanding the dynamic transformations of bile acids by the gut microbiota is paramount to deciphering their impact on host physiology and pathophysiology. Deuterated bile acids, as stable isotope-labeled tracers, have become an indispensable tool in this endeavor, enabling precise tracking and quantification of bile acid metabolism and signaling. This technical guide provides an in-depth overview of the importance of deuterated bile acids in gut microbiome research, complete with experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows.

Introduction: The Significance of Bile Acid Deuteration

Bile acids, synthesized in the liver and metabolized by gut bacteria, are not merely digestive aids but also potent signaling molecules that modulate host metabolism and inflammation through receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] The gut microbiota dramatically alters the composition of the bile acid pool, converting primary bile acids into a diverse array of secondary and tertiary bile acids, each with distinct signaling properties.[4]

The use of deuterated bile acids—where one or more hydrogen atoms are replaced by the heavy isotope deuterium—allows researchers to introduce a specific bile acid into a complex biological system and trace its metabolic fate without perturbing the endogenous bile acid pool. This stable isotope labeling approach, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), provides unparalleled insights into:

-

Microbial Biotransformation Pathways: Elucidating the specific enzymatic reactions carried out by the gut microbiota on primary and secondary bile acids.

-

Metabolic Flux and Kinetics: Quantifying the rates of microbial bile acid conversion, providing a dynamic view of gut microbiome function.

-

Host-Microbe Metabolic Crosstalk: Tracking the absorption, distribution, and excretion of microbially-modified bile acids and their influence on host signaling pathways.

-

Impact of Interventions: Assessing how diet, drugs, or disease states alter the metabolic capacity of the gut microbiome towards bile acids.

Quantitative Insights from Deuterated Bile Acid Tracing Studies

The application of deuterated bile acids in gut microbiome research has yielded valuable quantitative data on the biotransformation of these molecules. The following tables summarize key findings from studies utilizing deuterated bile acids to track microbial metabolism.

Table 1: In Vitro Conversion of Deuterated Primary Bile Acids by Gut Microbiota

| Deuterated Bile Acid Administered | Key Microbial Transformation | Resulting Deuterated Metabolite(s) | Bacterial Species Implicated | Quantitative Observation | Reference |

| Cholic Acid-d4 (CA-d4) | 7α-dehydroxylation | Deoxycholic Acid-d4 (DCA-d4) | Clostridium scindens | Efficient conversion observed in vitro. | [5] |

| Chenodeoxycholic Acid-d4 (CDCA-d4) | 7α-dehydroxylation | Lithocholic Acid-d4 (LCA-d4) | Pouchitis-associated microbiota | Reduced conversion in pouchitis microbiota compared to healthy controls. | [6] |

| Chenodeoxycholic Acid-d4 (CDCA-d4) | 7β-epimerization | Ursodeoxycholic Acid-d4 (UDCA-d4) | Gut microbiota | Interconversion between CDCA and UDCA demonstrated. | [7] |

Table 2: In Vivo Fate of Orally Administered Deuterated Bile Acids in Murine Models

| Deuterated Bile Acid Administered | Animal Model | Key Finding | Quantitative Impact | Reference |

| Taurocholic Acid-d4 (TCA-d4) | C57BL/6J Mice | Assessment of bile salt hydrolase (BSH) activity. | Formation of Cholic Acid-d4 indicates BSH activity. | [8] |

| Cholic Acid-d4 (CA-d4) | C57BL/6J Mice | Measurement of 7α-dehydroxylation. | Formation of Deoxycholic Acid-d3 (due to loss of a deuterium) indicates 7α-dehydroxylating activity. | [8] |

| Taurodeoxycholic Acid (TDCA) | Diet-Induced Obese (DIO) Mice | Inhibition of bacterial lithocholic acid (LCA) production. | Significantly decreased LCA levels in the colon. | [9] |

| Tauroursodeoxycholic Acid (TUDCA) | Patients with Primary Biliary Cirrhosis | Assessment of deconjugation and reconjugation. | Ursodeoxycholate in bile was found conjugated with both glycine (B1666218) and taurine, indicating significant microbial deconjugation and host reconjugation. | [10] |

Key Signaling Pathways Modulated by Microbially-Transformed Bile Acids

The signaling activity of bile acids is profoundly influenced by their structure, which is in turn shaped by microbial metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by bile acids and their interplay with the gut microbiota.

References

- 1. Quantitative Determination of Ursodeoxycholic Acid and Its Deuterated Derivative in Human Bile by Gas Chromatography-Mass Fragmentography [jstage.jst.go.jp]

- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dysbiosis-induced Secondary Bile Acid Deficiency Promotes Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A gut microbiota-independent mechanism shapes the bile acid pool in mice with MASH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small intestinal bile acid modulates the gut microbiome to improve host metabolic phenotypes following bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of orally administered tauroursodeoxycholic acid in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycolithocholic Acid: A Comprehensive Technical Guide on Metabolism, Pathways, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolithocholic acid (GLCA) is a secondary bile acid formed in the liver through the conjugation of lithocholic acid (LCA) with the amino acid glycine. As a product of gut microbial metabolism and subsequent hepatic modification, GLCA plays a significant role in bile acid homeostasis and signaling. Dysregulation of GLCA metabolism has been implicated in various clinical conditions, including cholestatic liver diseases, inflammatory bowel disease, and metabolic disorders. This technical guide provides an in-depth overview of GLCA metabolism, its associated signaling pathways, and its relevance in clinical studies, with a focus on quantitative data and detailed experimental protocols.

Glycolithocholic Acid Metabolism and Enterohepatic Circulation

The metabolic journey of glycolithocholic acid begins in the intestine with the microbial conversion of primary bile acids. Gut bacteria, primarily from the Clostridium and Eubacterium genera, dehydroxylate chenodeoxycholic acid (CDCA) at the 7α-position to form the more hydrophobic secondary bile acid, lithocholic acid (LCA).[1][2][3] A portion of this LCA is absorbed from the intestine and transported to the liver via the portal circulation.

In the hepatocytes, LCA undergoes conjugation with glycine, a process catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), to form glycolithocholic acid (GLCA).[4] This conjugation increases its water solubility, facilitating its secretion into bile. GLCA is then stored in the gallbladder and released into the small intestine upon food intake to aid in lipid digestion and absorption. The majority of GLCA is reabsorbed in the terminal ileum and returns to the liver, completing the enterohepatic circulation.

Quantitative Data from Clinical Studies

The concentration of glycolithocholic acid in various biological fluids is a key indicator of hepatobiliary and intestinal health. Alterations in GLCA levels have been documented in several disease states.

| Biological Matrix | Disease State | GLCA Concentration | Control/Reference Range | Citation |

| Plasma/Serum | Alzheimer's Disease | Significantly higher in AD patients vs. MCI patients | Not specified | [5][6] |

| Inflammatory Bowel Disease | Significantly lower in IBD patients | Not specified | [7] | |

| Ulcerative Colitis | Significantly lower in UC patients | Not specified | [1][8][9] | |

| Type 2 Diabetes | Significantly higher in T2DM patients | Not specified | [10] | |

| Cholestatic Liver Disease | Levels tend to be increased | Not specified | [11] | |

| Feces | Ulcerative Colitis | Significantly lower in UC patients | Not specified | [1][8] |

| Postmenopausal Osteoporosis | Fecal GLCA levels correlated with the degree of osteoporosis | Not specified | [12] |

Experimental Protocols for Glycolithocholic Acid Quantification

Accurate quantification of GLCA in clinical samples is crucial for research and diagnostic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of bile acids.

Sample Preparation: Protein Precipitation

This method is suitable for serum and plasma samples.

-

Aliquoting: Transfer 200 µL of serum or plasma to a 1.5 mL microcentrifuge tube.[13]

-

Internal Standard Spiking: Add 20 µL of an internal standard mixture (containing a deuterated analog of GLCA, e.g., d4-GLCA) at a known concentration (e.g., 1000 ng/mL) to each tube and briefly vortex.[13]

-

Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to each tube.[13]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13]

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean mass spectrometry vial.[13]

-

Reconstitution: Add 200 µL of water to the supernatant in the vial and cap it for LC-MS/MS analysis.[13]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more rigorous cleanup for complex matrices.

-

Sample Pre-treatment: For conjugated bile acids, an enzymatic hydrolysis step using β-glucuronidase may be necessary for urine samples.[14] For serum/plasma, protein precipitation as described above is often the initial step.[15][16]

-

Column Conditioning: Condition a suitable SPE cartridge (e.g., Strata-X-AW) according to the manufacturer's instructions.[14]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with appropriate solvents to remove interfering substances.

-

Elution: Elute the bile acids, including GLCA, from the cartridge using an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[17]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[18]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[19][20]

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.[20]

-

Column Temperature: The column is often maintained at an elevated temperature (e.g., 60 °C) to improve peak shape and separation.[19]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used for the detection of bile acids.[13][20]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[20]

-

MRM Transitions: The specific precursor-to-product ion transitions for GLCA and its internal standard are monitored. For GLCA, a common transition is m/z 432.3 → 74.0.[19][21]

-

Instrument Settings: Optimized parameters for capillary voltage, desolvation temperature, cone gas flow, and desolvation gas flow are crucial for achieving optimal sensitivity.[15][19]

-

Signaling Pathways and Clinical Relevance

Glycolithocholic acid, as a secondary bile acid, is a signaling molecule that can modulate the activity of nuclear receptors and G protein-coupled receptors, thereby influencing various physiological processes.

Farnesoid X Receptor (FXR) and Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

FXR and TGR5 are key receptors that mediate the biological effects of bile acids. While primary bile acids are potent FXR agonists, secondary bile acids like LCA and its conjugates are known to activate TGR5.[22][23]

The interaction of GLCA with these receptors is complex and can have significant physiological consequences. In enteroendocrine L-cells, the activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and improves glucose homeostasis.[22][23][24] There is also evidence of crosstalk between FXR and TGR5, where FXR can induce the expression of TGR5, thereby amplifying the signaling cascade.[24]

Clinical Implications

The dysregulation of GLCA levels and its associated signaling pathways has been linked to several clinical conditions:

-

Cholestatic Liver Disease: In cholestasis, the impaired bile flow leads to the accumulation of bile acids, including GLCA, in the liver and systemic circulation.[11] This can contribute to liver injury.

-

Inflammatory Bowel Disease (IBD): Patients with IBD, particularly ulcerative colitis, often exhibit altered gut microbiota composition, leading to reduced production of secondary bile acids like LCA and consequently lower levels of GLCA.[1][7][8][25] This reduction in anti-inflammatory secondary bile acids may contribute to the pathogenesis of IBD.

-

Metabolic Diseases: The role of GLCA in TGR5 signaling suggests its involvement in glucose and energy metabolism. Altered GLCA levels have been observed in patients with type 2 diabetes.[10]

Visualizations

Glycolithocholic Acid Metabolism Pathway

Caption: Metabolism of Glycolithocholic Acid.

GLCA in FXR and TGR5 Signaling

Caption: GLCA Signaling via TGR5.

Conclusion

Glycolithocholic acid is a key secondary bile acid with important physiological and pathological roles. Its metabolism is intricately linked to the gut microbiota and hepatic function. The ability of GLCA to modulate signaling pathways, particularly through TGR5, highlights its potential as a biomarker and therapeutic target in a range of diseases. The detailed methodologies provided in this guide offer a foundation for researchers and clinicians to accurately quantify GLCA and further investigate its role in health and disease. Continued research into the clinical significance of GLCA is warranted to fully elucidate its diagnostic and therapeutic potential.

References

- 1. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. wjgnet.com [wjgnet.com]

- 4. mdpi.com [mdpi.com]

- 5. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycolithocholic acid (Lithocholylglycine) | 次级胆汁酸 | MCE [medchemexpress.cn]

- 10. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatic levels of bile acids in end-stage chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycolithocholic acid increases the frequency of circulating Tregs through constitutive androstane receptor to alleviate postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment [mdpi.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of Glycolithocholic Acid

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, the metabolic byproducts of gut microbial activity on primary bile acids, have emerged from their traditional role as simple fat emulsifiers to be recognized as critical signaling molecules in host physiology. Glycolithocholic acid (GLCA), a glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), stands as a key player in this intricate signaling network. This technical guide provides a comprehensive overview of the biological significance of GLCA, detailing its metabolism, its interaction with key cellular receptors, and its multifaceted role in metabolic regulation, inflammation, and carcinogenesis. We present a synthesis of current research, structured quantitative data, detailed experimental protocols for its analysis, and visual representations of its core signaling pathways to serve as a vital resource for professionals in biomedical research and drug development.

Introduction: From Cholesterol Metabolite to Signaling Hub

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the intestine.[1][2][3] Here, they are subject to extensive metabolism by the gut microbiota, which deconjugate and dehydroxylate them into secondary bile acids.[4][5]

Glycolithocholic acid (GLCA) is a prominent secondary bile acid formed in this process. Its synthesis involves two key microbial steps:

-

Deconjugation: Bile salt hydrolases (BSH), enzymes present in various gut bacteria like Lactobacillus, Bifidobacterium, and Clostridium, remove the glycine or taurine conjugate from the primary bile acid.[5]

-

7α-dehydroxylation: Gut bacteria, primarily from the Clostridium genus, remove the hydroxyl group at the C7 position of chenodeoxycholic acid (CDCA) to form lithocholic acid (LCA).[5][6][7]

Subsequently, LCA can be reabsorbed and conjugated with glycine in the liver to form GLCA.[8] This metabolic journey transforms a simple cholesterol breakdown product into a potent signaling ligand with diverse biological activities.

Core Signaling Pathways of Secondary Bile Acids

GLCA, along with its parent compound LCA, exerts its biological effects primarily by activating a suite of nuclear and membrane-bound receptors. These interactions trigger complex downstream signaling cascades that regulate gene expression and cellular function. The main receptors involved are the Farnesoid X Receptor (FXR), Takeda G protein-coupled receptor 5 (TGR5), Vitamin D Receptor (VDR), and Pregnane X Receptor (PXR).[1][8][9]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[1][10][11] While CDCA is the most potent natural FXR agonist, secondary bile acids like LCA and its conjugates can also modulate its activity.[10] Activation of intestinal FXR by bile acids initiates a feedback loop that inhibits bile acid synthesis in the liver. This is primarily mediated through the induction of Fibroblast Growth Factor 19 (FGF19) in humans, which travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][10][12]

References

- 1. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Physiological Role of Bile Acids Modified by the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]

- 7. Frontiers | Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease [frontiersin.org]

- 8. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Stable Isotope-Labeled Bile Acids in Unraveling Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, once viewed merely as digestive surfactants, are now recognized as crucial signaling molecules that orchestrate a complex network of metabolic pathways. Their influence extends to glucose homeostasis, lipid metabolism, and energy expenditure, primarily through the activation of nuclear and cell surface receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5). Dysregulation of bile acid metabolism is increasingly implicated in the pathophysiology of prevalent metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and obesity. The use of stable isotope-labeled bile acids, coupled with mass spectrometry, has emerged as a powerful technique to dynamically investigate bile acid metabolism in vivo, offering unparalleled insights into their synthesis, pool size, and turnover in both health and disease. This technical guide provides a comprehensive overview of the application of stable isotope-labeled bile acids in metabolic disease research, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying biological pathways.

Bile Acid Metabolism and Signaling in Health and Disease

The enterohepatic circulation of bile acids is a highly efficient process that maintains a stable bile acid pool. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[1] After conjugation with glycine (B1666218) or taurine, they are secreted into the bile and stored in the gallbladder. Upon meal ingestion, bile acids are released into the small intestine to facilitate the digestion and absorption of lipids and fat-soluble vitamins. In the distal intestine, gut bacteria modify primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[2] Approximately 95% of bile acids are reabsorbed in the terminal ileum and return to the liver via the portal circulation.

Bile acids exert their signaling functions through receptors like FXR and TGR5. Activation of these receptors in the liver and intestine regulates the expression of genes involved in bile acid, glucose, and lipid metabolism.[3] In metabolic diseases, this finely tuned system is often disrupted. For instance, insulin (B600854) resistance and T2D are associated with an increased synthesis rate of bile acids.[4] Similarly, obesity is linked to increased bile acid synthesis and altered transport.[4]

Quantitative Analysis of Bile Acid Kinetics

The tables below summarize key findings from studies utilizing stable isotope dilution techniques to quantify bile acid kinetics in various metabolic states. These data highlight the significant alterations in bile acid metabolism associated with these conditions.

Table 1: Bile Acid Kinetics in Healthy Adults

| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) | Reference |

| Pool Size (µmol/kg) | 24.1 ± 11.7 | 22.9 ± 7.8 | - | [5] |

| 31.8 ± 16.0 | 32.6 ± 9.9 | - | [6] | |

| Synthesis Rate (µmol/kg/day) | 9.5 ± 3.2 | - | - | |

| Fractional Turnover Rate (day⁻¹) | 0.29 ± 0.12 | 0.23 ± 0.10 | - | [5] |

| 0.48 ± 0.22 | 0.24 ± 0.13 | - | [6] |

Table 2: Alterations in Bile Acid Kinetics in Type 2 Diabetes

| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) | Reference |

| Pool Size (µmol/kg) | No significant difference | No significant difference | 21.4 ± 6.5 (vs. 13.7 ± 6.3 in controls) | |

| Synthesis Rate (µmol/kg/day) | 15.9 ± 3.1 (vs. 9.5 ± 3.2 in controls) | No significant difference | - | |

| DCA Input Rate (µmol/kg/day) | - | - | 9.0 ± 1.5 (vs. 4.9 ± 2.4 in controls) | |

| Total Bile Acid Synthesis (µmol/kg/day) | 28.1 ± 6.7 (vs. 18.5 ± 6.4 in controls) |

Table 3: Bile Acid Profile Changes in Non-Alcoholic Fatty Liver Disease (NAFLD)

| Parameter | NAFLD vs. Healthy Controls | Reference |

| Total Serum Bile Acids | Increased with fibrosis stage | [7] |

| Primary Conjugated Bile Acids | Increased with fibrosis stage | [7] |

| Unconjugated Bile Acids | Decreased with fibrosis stage | [7] |

| Glycocholic Acid (GCA) | Significantly higher in NAFLD | [8] |

| Taurocholic Acid (TCA) | Significantly higher in NAFLD | [8] |

| Taurochenodeoxycholic Acid (TCDCA) | Significantly higher in NAFLD | [8] |

| Deoxycholic Acid (DCA) | Significantly higher in NAFLD | [8] |

Table 4: Impact of Obesity on Bile Acid Metabolism

| Parameter | Obese vs. Non-obese | Reference |

| Bile Acid Synthesis Markers | Two-fold higher | [9] |

| 12α-hydroxylated Bile Acids | Preferentially increased | [9] |

| Insulin-induced Reduction in Serum BAs | Blunted in obese individuals | [9] |

| Postprandial Rise in Serum BAs | Blunted in obese individuals | [9] |

| Hepatic Bile Acid Transporter Expression (NTCP, BSEP) | Negatively correlated with BMI | [4] |

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Dilution for Bile Acid Kinetic Analysis

This protocol outlines the key steps for conducting a stable isotope dilution study to measure bile acid pool size, synthesis rate, and fractional turnover.

1. Subject Preparation:

-

Subjects should fast overnight for at least 12 hours prior to the study.

-

A baseline blood sample is collected.

2. Administration of Labeled Bile Acids:

-

A known amount (e.g., 20-50 mg each) of stable isotope-labeled primary bile acids (e.g., [24-¹³C]cholic acid and [24-¹³C]chenodeoxycholic acid) is administered orally.[6] The labeled bile acids can be given in capsules or dissolved in a bicarbonate solution.[5]

3. Blood Sampling:

-

Serial blood samples are collected over a period of several days. A typical schedule includes samples at 12, 24, 36, 48, 72, and 96 hours post-administration.[6][10] A simplified two-point sampling at approximately 12 and 72 hours can also provide statistically reliable data for group comparisons.

-

Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

-

Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

4. Sample Preparation for Mass Spectrometry (see Protocol 2).

5. Mass Spectrometry Analysis (see Protocol 3).

6. Kinetic Calculations:

-

The isotopic enrichment of the labeled bile acids is measured in each plasma/serum sample.

-

The decay of the isotopic enrichment over time is plotted, and the fractional turnover rate (FTR) is calculated from the slope of the decay curve.

-

The bile acid pool size is determined by extrapolating the enrichment back to time zero.

-

The synthesis rate is calculated as the product of the pool size and the FTR.

Protocol 2: Sample Preparation for Bile Acid Analysis from Biological Fluids

This protocol provides methods for extracting bile acids from serum/plasma, a common matrix for kinetic studies.

1. Protein Precipitation (Commonly used for Serum/Plasma):

-

To a 100 µL aliquot of serum or plasma, add 300-400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing a mixture of deuterated bile acid internal standards.

-

Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for cleaner extracts):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the diluted sample (e.g., serum diluted with water) onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the bile acids with methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the LC-MS/MS analysis of bile acids. Specific parameters may need to be optimized based on the instrument and column used.

1. Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/methanol mixture with a similar additive.

-

Gradient: A gradient elution is employed to separate the various bile acid species, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 40-50°C.

2. Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for bile acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific bile acids and their stable isotope-labeled counterparts.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard. For example, glycine-conjugated bile acids often produce a characteristic product ion at m/z 74, while taurine-conjugated bile acids produce a product ion at m/z 80.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Conclusion

The application of stable isotope-labeled bile acids in metabolic research has profoundly advanced our understanding of the intricate roles these molecules play in health and disease. The ability to precisely measure in vivo kinetics has revealed significant alterations in bile acid metabolism in individuals with obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides researchers and drug development professionals with a foundational understanding of the methodologies involved, from experimental design to data interpretation. The detailed protocols and compiled quantitative data serve as a valuable resource for those looking to employ these powerful techniques to investigate metabolic disorders and develop novel therapeutic strategies targeting bile acid signaling pathways. As research in this field continues to evolve, the insights gained from stable isotope studies will undoubtedly be instrumental in paving the way for personalized medicine approaches to combat the growing epidemic of metabolic diseases.

References

- 1. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Increased Bile Acid Synthesis and Impaired Bile Acid Transport in Human Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum bile acid patterns are associated with the presence of NAFLD in twins, and dose-dependent changes with increase in fibrosis stage in patients with biopsy-proven NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Circulating bile acid concentrations and non-alcoholic fatty liver disease in Guatemala - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

The Role of Conjugated Bile Acids in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Introduction

Non-alcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver disease globally, paralleling the rise in obesity and metabolic syndrome.[1][2] The disease spectrum ranges from simple steatosis (NAFL) to the more aggressive non-alcoholic steatohepatitis (NASH), which is characterized by inflammation and hepatocyte ballooning, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3] While initially recognized for their role in dietary lipid absorption, bile acids (BAs) are now understood to be critical signaling molecules that regulate lipid, glucose, and energy homeostasis.[4][5][6][7] Conjugated bile acids, in particular, have emerged as key players in the pathophysiology of NAFLD, influencing metabolic and inflammatory pathways through the activation of nuclear and cell surface receptors. This guide provides an in-depth examination of the role of conjugated bile acids in NAFLD, focusing on the underlying signaling mechanisms, alterations in their metabolic profiles, and their potential as therapeutic targets.

Bile Acid Synthesis and Conjugation

Primary bile acids are synthesized from cholesterol in hepatocytes through two main pathways.[8][9] The classical (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for BA synthesis, producing both cholic acid (CA) and chenodeoxycholic acid (CDCA).[8] The alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1), predominantly synthesizes CDCA.[8][10]

Before being secreted into the bile, these primary bile acids are conjugated with the amino acids taurine (B1682933) or glycine (B1666218) in the peroxisomes.[10][11] This conjugation process is catalyzed by bile acid-CoA synthase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT).[5] This amidation increases the solubility and amphipathic nature of bile acids, preventing their passive reabsorption in the biliary tree and proximal small intestine. In the gut, intestinal bacteria can deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[1][8]

Alterations in Conjugated Bile Acid Profiles in NAFLD

A growing body of evidence indicates that the progression of NAFLD and NASH is associated with significant alterations in the composition and concentration of the bile acid pool.[3][12] Patients with NASH, in particular, exhibit elevated total serum bile acid concentrations, both in fasting and post-prandial states.[4][13] This increase is largely driven by a rise in taurine- and glycine-conjugated primary and secondary bile acids.[13]

Several studies have consistently reported higher levels of specific conjugated bile acids in individuals with NAFLD compared to healthy controls. Notably, elevated concentrations of glycocholic acid (GCA), taurocholic acid (TCA), and taurochenodeoxycholic acid (TCDCA) have been significantly associated with the presence of NAFLD.[14][15] This shift in the bile acid profile, particularly the increase in conjugated forms, may contribute to liver injury through aberrant signaling.[13][14]

| Bile Acid | Alteration in NAFLD/NASH Patients | Fold Change/Significance | Reference |

| Total Serum BAs | Increased in NASH (Fasting & Post-prandial) | 2.2 to 2.4-fold increase (fasting) | [13] |

| Total Glycine-Conjugated BAs | Increased in NASH | Up to 3.2-fold increase | [13] |

| Total Taurine-Conjugated BAs | Increased in NASH | Up to 5.6-fold increase | [13] |

| Glycocholic Acid (GCA) | Significantly higher in NAFLD | PORadj T3 vs T1 = 1.85 | [14] |

| Taurocholic Acid (TCA) | Significantly higher in NAFLD | PORadj T3 vs T1 = 2.45 | [14] |

| Taurochenodeoxycholic Acid (TCDCA) | Significantly higher in NAFLD | PORadj T3 vs T1 = 2.10 | [14] |

| Glycine-conjugated LCA | Higher in NASH vs. NAFL (Fecal) | Statistically significant | [16] |

| Taurine-conjugated LCA | Higher in NASH vs. NAFL (Fecal) | Statistically significant | [16] |

Key Signaling Pathways of Conjugated Bile Acids in NAFLD

Conjugated bile acids exert their regulatory effects by activating specific receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[2][5][6][7]

1. Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and acts as a master regulator of bile acid, lipid, and glucose metabolism.[17] Conjugated bile acids are potent ligands for FXR.[17]

-

Lipid Metabolism: Upon activation by conjugated bile acids, hepatic FXR induces the expression of the small heterodimer partner (SHP).[18][19] SHP, in turn, inhibits the transcription of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.[4][9][20] This FXR/SHP/SREBP-1c axis is a critical mechanism for suppressing de novo lipogenesis in the liver.[4][20] In NAFLD patients, hepatic FXR expression is often reduced, which may contribute to increased lipogenesis.[9][20]

-

Bile Acid Homeostasis: In the intestine, FXR activation induces the expression of fibroblast growth factor 15 (FGF15 in mice)/19 (FGF19 in humans).[18][19] FGF19 is released into the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) and suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[7][18] This gut-liver signaling axis provides negative feedback control on bile acid production.

-

Inflammation: FXR signaling has anti-inflammatory effects, partly through the inhibition of the pro-inflammatory transcription factor NF-κB.

2. Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed on various cell types, including liver sinusoidal endothelial cells, Kupffer cells (the resident macrophages of the liver), and cholangiocytes.[21][22]

-

Inflammation: Activation of TGR5 by bile acids, including conjugated forms, leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[21][23] This rise in cAMP activates Protein Kinase A (PKA), which can subsequently inhibit the NF-κB pathway.[23] By antagonizing NF-κB, TGR5 signaling exerts potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β in Kupffer cells, a key process in the progression from steatosis to NASH.[22][23]

-

Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation stimulates energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3), which increases the expression of uncoupling protein 1 (UCP-1).[9][20] This contributes to improved metabolic homeostasis and can protect against diet-induced obesity.[9]

-

Glucose Homeostasis: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance by enhancing insulin (B600854) secretion.[5][24]

3. Other Relevant Signaling Pathways

Taurine-conjugated cholic acid (TCA) can also activate the Sphingosine-1 Phosphate Receptor 2 (S1PR2), which influences glucose and lipid metabolism through the ERK1/2 and AKT pathways.[3][4] Mice lacking S1PR2 show increased hepatic lipid accumulation when fed a high-fat diet, highlighting its protective role.[3][4]

The Role of Gut Microbiota

The gut microbiota plays a pivotal role in bile acid metabolism and the pathogenesis of NAFLD.[25][26][27] A key function of gut bacteria is the deconjugation of taurine- and glycine-conjugated bile acids via the enzyme bile salt hydrolase (BSH).[26][27] This deconjugation is a critical step that precedes the formation of secondary bile acids. Dysbiosis, an imbalance in the gut microbial community, is a characteristic feature of NAFLD.[28] Alterations in the gut microbiota can lead to reduced BSH activity, resulting in an altered bile acid pool with a different capacity to activate FXR and TGR5, thereby contributing to hepatic fat accumulation and inflammation.[29]

Therapeutic Implications

The central role of conjugated bile acids and their signaling pathways in NAFLD has made them attractive therapeutic targets.[24][30]

-

FXR Agonists: Obeticholic acid (OCA), a semi-synthetic derivative of CDCA and a potent FXR agonist, has been extensively studied.[12] Clinical trials have shown that OCA can improve insulin sensitivity, reduce markers of liver inflammation, and improve liver histology in patients with NASH.[24][31]

-

TGR5 Agonists: Selective TGR5 agonists are being developed to leverage the anti-inflammatory and energy expenditure-promoting effects of this pathway.[9][20]

-

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors: These agents block the reabsorption of bile acids in the terminal ileum, increasing their fecal excretion.[20] This can lead to increased GLP-1 secretion and improvements in hepatic steatosis and inflammation.[30]

Experimental Protocols

1. Protocol for Extraction and Quantification of Bile Acids from Murine Liver Tissue

This protocol is adapted from established methods for analyzing bile acids via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[32][33][34]

Materials:

-

Frozen murine liver tissue

-

Liquid nitrogen, mortar, and pestle

-

2.0 mL screw-capped homogenization tubes with 1.0 mm silica (B1680970) beads

-

Isopropanol (IPA) or Hexane:IPA (50:50 v/v)

-

Tissue homogenizer (e.g., Precellys 24)

-

Centrifuge, vacuum centrifuge (e.g., Vacufuge)

-

Acetonitrile:Water (50:50 v/v)

-

Internal standards (e.g., deuterated bile acids like CA-d4, GCDCA-d4)

-

UPLC-MS/MS system

Methodology:

-

Sample Preparation: Weigh 50-55 mg of frozen murine liver tissue into a pre-chilled 2.0 mL homogenization tube.[32] Pulverize the tissue using a mortar and pestle cooled with liquid nitrogen to prevent thawing.[32]

-

Extraction: Add 1.5 mL of extraction solvent (e.g., IPA) to the tissue.[32] Add ~15-20 silica beads. Include a method blank with only the solvent.

-

Homogenization: Homogenize the samples for 3 cycles of 30 seconds at 6500 rpm, placing the samples on ice for 2-3 minutes between cycles.[32]

-

Centrifugation: Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For maximum recovery, the extraction can be repeated on the pellet.

-

Evaporation: Evaporate the supernatant to dryness using a vacuum centrifuge.[32]

-

Reconstitution: Reconstitute the dried residue in 400 µL of Acetonitrile:Water (50:50 v/v) containing the appropriate internal standards (e.g., 1.0 µM final concentration).[32] Sonicate for 15 minutes to ensure complete solubilization.

-

Final Centrifugation: Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

-

LC-MS/MS Analysis: Transfer ~300 µL of the final supernatant to autosampler vials for analysis by UPLC-MS/MS.[32] Separation is typically achieved using a C18 reverse-phase column.[34]

2. Protocol: FXR Activation Assay (Cell-Based Luciferase Reporter Assay)

This assay is used to screen for compounds that activate FXR and to quantify their potency.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

FXR expression plasmid

-

RXRα expression plasmid (FXR's heterodimerization partner)

-

FXR-responsive element (FXRE)-luciferase reporter plasmid

-

Transfection reagent

-

Test compounds (including conjugated bile acids as positive controls)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate (e.g., 96-well) at a density that will result in ~80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, RXRα expression plasmid, and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

-

Compound Treatment: Replace the medium with fresh medium containing the test compounds or control bile acids (e.g., CDCA, OCA) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for another 18-24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the kit's instructions.

-

Data Analysis: Normalize the luciferase readings to the control reporter (if used). Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) for each activating compound.

References

- 1. Bile acids contribute to the development of non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of bile Acids in NAFLD: current evidence and future directions | Annals of Hepatology [elsevier.es]

- 3. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression [mdpi.com]

- 4. The Role of Bile Acids in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of bile acid metabolism in the occurrence and development of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulating bile acids signaling for NAFLD: molecular insights and novel therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Altered Bile Acid Metabolome in Patients with Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circulating bile acid concentrations and non-alcoholic fatty liver disease in Guatemala - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bile Acids and Dysbiosis in Non-Alcoholic Fatty Liver Disease | PLOS One [journals.plos.org]

- 17. Bile acid metabolism and signaling: potential therapeutic target for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Regulating bile acids signaling for NAFLD: molecular insights and novel therapeutic interventions [frontiersin.org]

- 21. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bile acids and nonalcoholic fatty liver disease: Molecular insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The Crosstalk between Gut Microbiota and Bile Acids Promotes the Development of Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Role of Gut Microbiota-Bile Acids Axis in the Progression of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Role of Bile Acids in Dysbiosis and Treatment of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Bile acid-based therapies for non-alcoholic steatohepatitis and alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bile Acids in Nonalcoholic Fatty Liver Disease: New Concepts and Therapeutic Advances | Annals of Hepatology [elsevier.es]

- 32. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 33. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 34. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Cholestasis: An In-Depth Guide to Bile Acid Profiling in Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

An altered bile acid (BA) profile is a hallmark of cholestatic liver diseases, reflecting impaired bile flow and hepatocellular dysfunction. The accumulation of cytotoxic bile acids contributes to liver injury, while changes in the relative abundance of specific BA species can serve as diagnostic and prognostic biomarkers. This technical guide provides a comprehensive overview of bile acid profiles in various cholestatic conditions, detailed experimental methodologies for their quantification, and a visual representation of the key signaling pathways involved.

Quantitative Bile Acid Profiles in Cholestatic Liver Diseases

The following tables summarize the characteristic changes in bile acid concentrations in serum, urine, and feces across several major cholestatic liver diseases. These profiles highlight the distinct metabolic signatures associated with each condition.

Table 1: Serum Bile Acid Profiles in Cholestatic Diseases

| Disease | Total Bile Acids (TBA) | Primary BAs (CA, CDCA) | Secondary BAs (DCA, LCA) | Conjugated BAs (G/T-conjugates) | CA/CDCA Ratio | Key Findings & Citations |

| Primary Biliary Cholangitis (PBC) | Significantly elevated | Elevated | Decreased conversion from primary to secondary BAs[1][2] | Significantly elevated[3] | Variable, may be increased | Patients with advanced disease show more abnormal BA profiles.[1][2] Ursodeoxycholic acid (UDCA) treatment alters the BA profile.[3] |

| Primary Sclerosing Cholangitis (PSC) | Significantly elevated | Elevated | Decreased | Significantly elevated[3][4] | Increased | Patients with PSC have increased BA levels, a higher conjugated fraction, and elevated primary-to-secondary BA ratios compared to healthy controls.[4][5] |

| Intrahepatic Cholestasis of Pregnancy (ICP) | Elevated (diagnostic marker > 11.0 µmol/L)[6] | Cholic acid (CA) is the major BA and its concentration is significantly higher than chenodeoxycholic acid (CDCA).[7] | Generally low | Elevated | Increased[6][8] | The high cholic to chenodeoxycholic acid ratio is a key feature.[8] UDCA treatment can reduce TBA levels.[6] |

| Biliary Atresia (BA) | Elevated | Elevated | Low due to disrupted enterohepatic circulation | Elevated | Not consistently reported | Plasma levels of certain bile acids, like taurochenodeoxycholic acid (TCDCA), are higher in BA patients compared to those with other forms of neonatal cholestasis.[9] |

| Healthy Controls | Fasting: < 10 µmol/L | Predominant species | Present due to gut bacterial metabolism | Present | 0.6 - 1.0[10] | Serum BA levels rise after meals.[11] |

CA: Cholic Acid, CDCA: Chenodeoxycholic Acid, DCA: Deoxycholic Acid, LCA: Lithocholic Acid, G: Glycine, T: Taurine.

Table 2: Urinary Bile Acid Profiles in Cholestatic Diseases

| Disease | Total Bile Acids (TBA) | Sulfated Bile Acids | Key Findings & Citations |

| Biliary Atresia (BA) | Significantly increased (approx. 7-fold higher than normal infants)[12] | Constitute about half of the total urinary bile acids.[12] | Urinary sulfated bile acid (USBA) to creatinine (B1669602) ratio is a potential screening tool for early detection.[13][14] The main non-sulfated urinary BAs are glycocholic acid and taurocholic acid.[12] |

| Intrahepatic Cholestasis of Pregnancy (ICP) | Increased | Increased | Urinary BA-sulfates have been suggested to be better predictors of ICP than total serum or urine BAs.[11] |

| General Cholestasis | Increased excretion as it becomes a major route for BA elimination.[15] | Sulfation is a key detoxification pathway, increasing renal excretion. | Urinary BA profiles can be useful for diagnosing certain chronic liver diseases.[15] |

| Healthy Controls | Low levels | Minimal | Urine is a minor route of BA excretion in healthy individuals. |

Table 3: Fecal Bile Acid Profiles in Cholestatic Diseases

| Disease | Total Bile Acids (TBA) | Primary BAs (CA, CDCA) | Secondary BAs (DCA, LCA) | Key Findings & Citations |

| Primary Biliary Cholangitis (PBC) | Altered | Increased proportion | Decreased conversion from primary to secondary BAs.[1] | Reflects impaired microbial metabolism of bile acids.[1] |

| Biliary Atresia (BA) | Significantly lower than healthy controls.[9] | Predominant due to lack of bile flow to the gut. | Severely reduced or absent. | The depletion of bile acids in the gut can lead to dysbiosis of the intestinal flora.[9] |

| Cirrhosis | Altered | Increased | Lower proportion of secondary BAs.[16] | Dysbiosis in cirrhosis is linked to the altered bile acid profile.[16] |

| Healthy Controls | Normal levels | Low proportion | Predominant due to extensive bacterial metabolism. | The gut microbiota plays a crucial role in converting primary to secondary bile acids.[16] |

Experimental Protocols for Bile Acid Analysis

The gold standard for the quantification of bile acid profiles is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[17][18] This technique offers high sensitivity, specificity, and the ability to separate and quantify individual bile acid species, including isomers.[18][19]

Workflow for Bile Acid Quantification

Caption: General workflow for bile acid analysis using LC-MS/MS.

Detailed Methodological Steps

1. Sample Preparation:

-

Serum/Plasma: Thaw samples on ice. To a small aliquot (e.g., 20 µL), add an ice-cold methanolic solution containing a mixture of deuterated internal standards.[20] This is followed by protein precipitation (e.g., with acetonitrile (B52724) or methanol) and centrifugation to pellet the proteins. The supernatant is then collected for analysis.[20]

-

Urine: Centrifuge to remove any particulate matter. An aliquot of the supernatant is then subjected to solid-phase extraction (SPE) to concentrate the bile acids and remove interfering substances.

-

Feces: A portion of the fecal sample is lyophilized (freeze-dried), weighed, and then homogenized in a solvent (e.g., ethanol). The homogenate is then centrifuged, and the supernatant is further processed, often involving SPE.

2. UHPLC Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of bile acids.[20]

-

Mobile Phases: The mobile phases usually consist of a combination of water, acetonitrile, and/or methanol, with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[18][20]

-

Gradient Elution: A gradient elution program is employed to separate the different bile acid species based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common method for ionizing bile acids.[18][20]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each bile acid and internal standard.[18]

Key Signaling Pathways in Cholestasis

Bile acids are not merely detergents for fat absorption; they are also potent signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism.[21][22] The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) are the two major bile acid-activated receptors.[21][23]

Bile Acid Synthesis and Regulation via FXR

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol occurs in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[21][24] The classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the rate-limiting step in bile acid synthesis.[24]

Bile acid levels are tightly regulated through a negative feedback mechanism mediated by FXR.[25][26]

Caption: FXR-mediated negative feedback regulation of bile acid synthesis.

In the liver, high levels of bile acids activate FXR, which in turn induces the expression of the small heterodimer partner (SHP).[21] SHP then inhibits the transcription of CYP7A1, reducing bile acid synthesis. In the intestine, bile acids activate FXR in enterocytes, leading to the production and secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents).[21] FGF19 travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, which also potently suppresses CYP7A1 expression.[21]

The Role of TGR5 in Cholestasis

TGR5 is a cell surface receptor that is activated by bile acids, particularly secondary bile acids like lithocholic acid (LCA).[27] TGR5 activation has several protective effects in the context of cholestasis.

Caption: Protective roles of TGR5 activation in cholestasis.

Activation of TGR5 in various cell types, including cholangiocytes and immune cells, can lead to reduced inflammation, increased biliary secretion, and improved integrity of the biliary epithelial barrier.[23] These actions help to mitigate the damaging effects of bile acid accumulation in the liver.

Conclusion

The comprehensive analysis of bile acid profiles provides invaluable insights into the pathophysiology of cholestatic liver diseases. The distinct changes in the concentrations and composition of bile acids in serum, urine, and feces can aid in the diagnosis, staging, and monitoring of these conditions. Furthermore, a deeper understanding of the intricate signaling pathways regulated by bile acids, such as those mediated by FXR and TGR5, is paving the way for the development of novel therapeutic strategies aimed at restoring bile acid homeostasis and ameliorating liver injury. The methodologies and data presented in this guide serve as a foundational resource for researchers and clinicians working to unravel the complexities of cholestatic liver diseases.

References

- 1. Comprehensive Analysis of Serum and Fecal Bile Acid Profiles and Interaction with Gut Microbiota in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serum Metabolic Signatures of Primary Biliary Cirrhosis and Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Intrahepatic cholestasis of pregnancy: Changes in maternal-fetal bile acid balance and improvement by ursodeoxycholic acid | Annals of Hepatology [elsevier.es]

- 7. Bile Acids in Intrahepatic Cholestasis of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unresolved alterations in bile acid composition and dyslipidemia in maternal and cord blood after UDCA treatment for intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Analysis of Gut Microbiota and Fecal Bile Acid Profiles in Children With Biliary Atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]